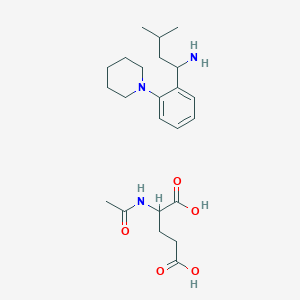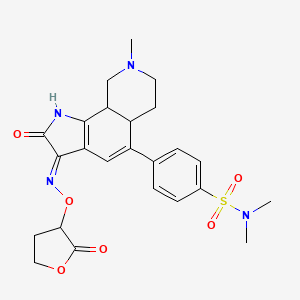
C24H28N4O6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a pyridine ring, and a morpholine ring, among other functional groups. It is not considered a drug-like molecule due to its high mutagenic and tumorigenic properties .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include .
Applications De Recherche Scientifique
4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including its mutagenic and tumorigenic properties.
Medicine: Investigated for its potential therapeutic applications, although its high mutagenic and tumorigenic properties limit its use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide: can be compared with other similar compounds, such as:
- N-[2-(1H-indol-3-yl)ethyl]-N’-{[(2S)-3-[(4-methoxybenzene)sulfonyl]-1,3-oxazinan-2-yl]methyl}ethanediamide
- F1331-0202
These compounds share similar structural features, such as the presence of sulfonamide groups and complex ring systems. 4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its high mutagenic and tumorigenic properties .
Propriétés
Formule moléculaire |
C24H28N4O6S |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(3E)-8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O6S/c1-27(2)35(31,32)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(29)22(18)26-34-20-9-11-33-24(20)30/h4-7,12,16,19-20H,8-11,13H2,1-3H3,(H,25,26,29) |
Clé InChI |
QEHGCQJLOZOLSS-UHFFFAOYSA-N |
SMILES isomérique |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N\OC5CCOC5=O)/C(=O)N3 |
SMILES canonique |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC5CCOC5=O)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide](/img/structure/B15286210.png)
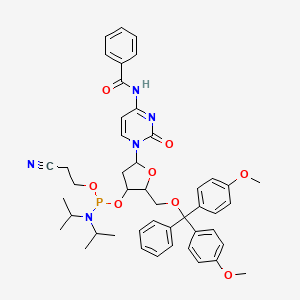
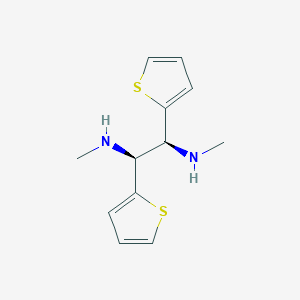
![6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15286227.png)
![[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B15286233.png)

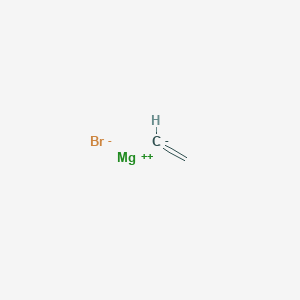
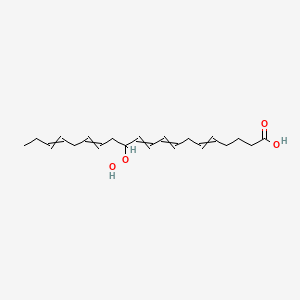
![[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15286263.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid](/img/structure/B15286268.png)

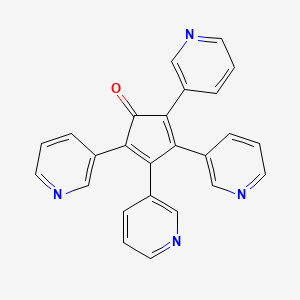
![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)
